2-Acetyl-5,5-dimethylcyclohex-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37464-68-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-acetyl-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-7(11)8-4-5-10(2,3)6-9(8)12/h4H,5-6H2,1-3H3 |
InChI Key |
SGCHWYVARUODIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(CC1=O)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 5,5 Dimethylcyclohex 2 En 1 One and Analogous Cyclohexenone Systems
Classical and Modern Approaches to Cyclohexenone Ring Formation
The construction of the cyclohexenone framework is a cornerstone of organic synthesis, with numerous named reactions dedicated to this purpose. Classical methods like the Robinson annulation provide a powerful means to form six-membered rings with an α,β-unsaturated ketone functionality. wikipedia.orgmasterorganicchemistry.comdrugfuture.comopenstax.org
Strategies Involving Stork-Danheiser Sequences
The Stork-Danheiser sequence offers a versatile method for the synthesis of substituted cyclohexenones. This strategy typically involves the alkylation of 3-alkoxy-2-cyclohexenones. orgsyn.orgresearchgate.net The process begins with the formation of a kinetic enolate at the 6-position of the 3-alkoxy-2-cyclohexenone, which can then react with various electrophiles, including alkyl halides. orgsyn.org This allows for the regioselective introduction of substituents at the C4 or C6 position of the cyclohexenone ring after a reductive transposition. orgsyn.orgresearchgate.net While this method is extensively used for preparing 4-alkyl and 6-alkyl cyclohexenones, its direct application for the synthesis of 2-acyl cyclohexenones like 2-Acetyl-5,5-dimethylcyclohex-2-en-1-one is less common. The Stork-Danheiser transposition is a related process that can be used to build complex substrates. rsc.orgrsc.org
Derivatization from 5,5-Dimethylcyclohexane-1,3-dione (B117516) (Dimedone)
A highly effective and direct route to this compound involves the derivatization of the readily available starting material, 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone. Dimedone's unique structure as a cyclic β-dicarbonyl compound makes the methylene (B1212753) group between the two carbonyls particularly acidic and thus, easily functionalized.
Condensation and Coupling Reactions
The most direct synthesis of the target compound's tautomer, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, is achieved through the acylation of dimedone. This reaction involves the introduction of an acetyl group onto the C2 position. The acylation is typically carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
In a common laboratory procedure, dimedone is treated with acetic anhydride in a solvent like dichloromethane (B109758) (DCM). The reaction is catalyzed by a combination of 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (TEA). The enolizable β-diketone moiety of dimedone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride in a nucleophilic acyl substitution reaction. This method has been reported to yield the product in approximately 58% after purification.
An alternative approach utilizes acetyl chloride as the acylating agent, often favored in industrial settings for its cost-effectiveness. This reaction can be performed in solvents like toluene (B28343) or DCM with a base such as potassium carbonate (K₂CO₃). The yields for this method are typically in the range of 45-50%.
| Acylating Agent | Catalyst/Base | Solvent | Reported Yield |
|---|---|---|---|
| Acetic Anhydride | DMAP/TEA | DCM | 58% |
| Acetyl Chloride | K₂CO₃ | DCM/Toluene | 45-50% |
Alkylation Processes in Beta-Dicarbonyl Systems
The carbon atom situated between the two carbonyl groups in a β-dicarbonyl system, such as dimedone, is flanked by electron-withdrawing groups, rendering the attached protons acidic. This acidity allows for the facile generation of an enolate anion upon treatment with a base. This enolate is a potent nucleophile and can readily participate in SN2 reactions with alkyl halides, a process known as alkylation.
While direct acylation is the primary method for synthesizing 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, the principles of β-dicarbonyl alkylation are fundamental to understanding the reactivity of the dimedone starting material. The formation of the enolate is a key step that enables the introduction of various substituents at the C2 position. For the synthesis of the target compound, an acylating agent is used instead of an alkylating agent, leading to the introduction of the acetyl group.
Catalytic and Green Chemistry Syntheses
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. This includes the use of alternative energy sources, such as microwave irradiation, to accelerate reactions and reduce the reliance on volatile organic solvents.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.gov
In the context of synthesizing cyclohexenone derivatives, microwave heating has been successfully employed. For instance, the acylation of alcohols, phenols, and thiophenols using acetic anhydride has been shown to proceed rapidly and in high yields under microwave irradiation without the need for a catalyst. nih.gov Reactions are often complete within minutes, and the products can be isolated in near-quantitative yields. nih.gov
Organocatalytic Approaches (e.g., Meglumine-Promoted Reactions)
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. These small organic molecules can promote a wide variety of chemical transformations with high selectivity and under mild reaction conditions. In the context of cyclohexenone synthesis, organocatalysts have been instrumental in the development of novel synthetic routes. This section explores the application of organocatalysis, with a specific focus on meglumine-promoted reactions relevant to the synthesis of this compound and its analogous systems.
Meglumine (B1676163), a derivative of sorbitol, is an attractive organocatalyst due to its biocompatibility, biodegradability, and ready availability. It has demonstrated significant catalytic activity in various organic transformations, particularly in reactions involving dicarbonyl compounds like 5,5-dimethylcyclohexane-1,3-dione (dimedone), a key precursor to the target molecule.
Recent research has highlighted the efficacy of meglumine in promoting pseudo-three-component reactions for the synthesis of 1,1-dihomoarylmethane scaffolds from dimedone and various aldehydes. acs.orgnih.gov This reaction proceeds efficiently under ambient conditions in an aqueous ethanol (B145695) solvent system, underscoring the green credentials of this methodology. acs.orgnih.gov The optimal catalyst loading was found to be 10 mol %, affording excellent yields in short reaction times. acs.org
A plausible mechanism for the meglumine-promoted reaction involves the initial activation of the aldehyde by meglumine to form an imine intermediate. This intermediate then undergoes a Knoevenagel condensation with the C-H activated acid (dimedone), followed by a Michael reaction and subsequent liberation of the catalyst to yield the final product. nsf.gov
The scope of this meglumine-promoted reaction has been explored with a variety of aromatic aldehydes, demonstrating good to excellent yields. The electronic nature of the substituents on the aromatic ring of the aldehyde was found to have a slight impact on the reaction outcome. acs.org The following table summarizes the results for the synthesis of various 2,2'-(arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) derivatives, which are structurally related to the target compound's precursor.
Table 1: Meglumine-Promoted Synthesis of 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Derivatives
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluorobenzaldehyde | 2,2'-((4-Fluorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | 7 | 89 |
| 2 | 4-Chlorobenzaldehyde | 2,2'-((4-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | 7 | 92 |
| 3 | 4-Nitrobenzaldehyde | 2,2'-((4-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | 5 | 95 |
| 4 | Benzaldehyde | 2,2'-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | 10 | 85 |
| 5 | 4-Methylbenzaldehyde | 2,2'-((4-Methylphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | 12 | 82 |
Reaction conditions: Aldehyde (0.5 mmol), Dimedone (1 mmol), and Meglumine (10 mol %) in (1:1 v/v) aqueous ethanol (4 mL) at ambient temperature. acs.orgnsf.gov
While meglumine has proven effective in the aforementioned condensation reactions of dimedone, its direct application in the acylation of dimedone to form 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, the diketo tautomer of the target compound, has not been explicitly reported. The synthesis of this precursor is typically achieved through the acylation of dimedone using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
Beyond meglumine, a broad range of organocatalytic methods have been developed for the synthesis of analogous cyclohexenone systems. The Robinson annulation, a classic method for forming six-membered rings, has been rendered asymmetric through the use of chiral organocatalysts like proline. ingentaconnect.comwikipedia.orgntu.edu.sgwikipedia.org This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct the cyclohexenone ring. wikipedia.orgntu.edu.sg
Furthermore, organocatalytic asymmetric conjugate additions (Michael additions) are a cornerstone for the synthesis of functionalized cyclohexenones. nih.govmdpi.com Chiral primary and secondary amines, such as proline derivatives and cinchona alkaloids, are frequently employed to catalyze the addition of nucleophiles to α,β-unsaturated aldehydes or ketones, leading to the formation of chiral cyclohexenone precursors with high enantioselectivity. nih.govrsc.orgnih.gov These approaches often proceed through enamine or iminium ion intermediates, which control the stereochemical outcome of the reaction. The development of these organocatalytic strategies has significantly advanced the ability to synthesize complex and enantioenriched cyclohexenone derivatives, which are valuable building blocks in organic synthesis. nih.govacs.org
Chemical Reactivity and Transformative Potential of 2 Acetyl 5,5 Dimethylcyclohex 2 En 1 One Derivatives
Nucleophilic Addition and Substitution Reactions
The dicarbonyl nature of the molecule provides multiple sites for nucleophilic attack, leading to a variety of important chemical transformations.
Regioselective Alkylation (O- vs. C-Alkylation)
The alkylation of 1,3-dicarbonyl compounds like 2-acetyl-5,5-dimethylcyclohex-2-en-1-one is a classic example of ambident nucleophilicity, where the reaction can occur at either a carbon (C-alkylation) or an oxygen (O-alkylation) atom of the enolate intermediate. pharmaxchange.info The regioselectivity of this reaction is highly dependent on several factors, including the nature of the cation, the solvent, and the alkylating agent. ic.ac.ukresearchgate.net
Generally, O-alkylation is favored under conditions that promote a "free" or solvent-separated enolate, such as polar aprotic solvents and larger counter-ions (e.g., K+). ic.ac.uk Conversely, C-alkylation is often favored in protic solvents, which can hydrogen-bond to the oxygen atom, making the carbon atom more nucleophilic. ic.ac.uk The use of smaller, more coordinating cations like Li+ can also favor C-alkylation by chelating the two oxygen atoms. ic.ac.uk
The choice of alkylating agent is also crucial. "Hard" electrophiles, such as trimethylsilyl (B98337) chloride, tend to react at the harder oxygen atom, leading to O-alkylation and the formation of silyl (B83357) enol ethers. pharmaxchange.info In contrast, "softer" electrophiles like alkyl iodides are more likely to react at the softer carbon atom, resulting in C-alkylation. pharmaxchange.infoic.ac.uk While direct alkylation of the parent compound can be challenging to control, derivatives are often used to achieve higher selectivity. nih.gov For instance, the use of ketodimethyl hydrazone derivatives of similar cyclic diones has been shown to provide excellent C-alkylation selectivity with unactivated alkyl halides. nih.gov
Table 1: Factors Influencing the Regioselectivity of Alkylation in 1,3-Dicarbonyl Systems
| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |
|---|---|---|---|
| Solvent | Protic (e.g., ethanol) | Polar Aprotic (e.g., DMF, DMSO) | Protic solvents solvate the oxygen atom via H-bonding, increasing the nucleophilicity of the carbon. Aprotic solvents leave the more electronegative oxygen atom more available for reaction. ic.ac.ukresearchgate.net |
| Counter-ion | Small, coordinating (e.g., Li+) | Large, non-coordinating (e.g., K+, Cs+) | Small cations chelate the two oxygen atoms, sterically hindering O-alkylation. Large cations result in a "freer" enolate, favoring reaction at the more electronegative oxygen. ic.ac.uk |
| Alkylating Agent | "Soft" electrophiles (e.g., Alkyl iodides) | "Hard" electrophiles (e.g., Silyl halides) | Governed by Hard-Soft Acid-Base (HSAB) theory. The softer carbon nucleophile reacts preferentially with softer electrophiles, and the harder oxygen nucleophile with harder electrophiles. pharmaxchange.info |
| Temperature | Higher temperatures | Lower temperatures | C-alkylation often leads to the thermodynamically more stable product, which is favored at higher temperatures. O-alkylation is often kinetically controlled and favored at lower temperatures. |
Reactions with Primary Amines for Enaminone Formation
The reaction of 1,3-dicarbonyl compounds with primary amines is a well-established method for the synthesis of enaminones. ijcce.ac.irresearchgate.net this compound readily undergoes condensation with primary amines to yield stable β-enaminone derivatives. These reactions often proceed by nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration.
This transformation is significant as enaminones are versatile synthetic intermediates used in the synthesis of various heterocyclic compounds and as building blocks for more complex molecules. researchgate.netwpmucdn.comorientjchem.org The reaction can often be carried out under mild conditions, sometimes even without a catalyst or solvent. ijcce.ac.irwpmucdn.com For example, a simple procedure involves stirring the dicarbonyl compound with a primary amine in ethanol (B145695) at room temperature. ijcce.ac.ir
The resulting enaminones possess a delocalized π-electron system, which imparts them with unique chemical properties and makes them valuable precursors for compounds with potential biological activities. orientjchem.orgscitechnol.com
Table 2: Synthesis of Enaminones from 1,3-Dicarbonyl Compounds and Primary Amines
| 1,3-Dicarbonyl Compound | Amine | Conditions | Product Type | Yield |
|---|---|---|---|---|
| 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | Primary aromatic amines | Acetic acid, reflux | Acyclic secondary amine derivatives | Good |
| Various β-diketones and β-ketoesters | Primary and secondary amines | Ethanol, room temperature | Enaminones | Good to Excellent ijcce.ac.ir |
| 5,5-dimethylcyclohexane-1,3-dione (B117516) | Ammonium acetate | Neat (no solvent), heat | 3-amino-5,5-dimethylcyclohex-2-en-1-one | 91% (accepted value) wpmucdn.com |
Electrophilic Aromatic Substitution Reactions
While the core structure is not aromatic, derivatives featuring tethered aryl rings can undergo intramolecular electrophilic aromatic substitution, a key strategy for constructing polycyclic systems.
Friedel-Crafts Type Acylations (on tethered aryl rings)
Intramolecular Friedel-Crafts acylation is a powerful method for forming new rings, particularly 5- and 6-membered rings. masterorganicchemistry.com When this compound is modified to include a tethered aromatic ring (e.g., a phenethyl or phenylpropyl group attached at a suitable position), it can undergo cyclization under the influence of a Lewis acid or a strong protic acid. masterorganicchemistry.comsigmaaldrich.com
In this reaction, one of the carbonyl groups of the dicarbonyl moiety acts as the acylating agent. The reaction is initiated by the formation of an acylium ion or a highly polarized acyl-Lewis acid complex, which then acts as the electrophile. sigmaaldrich.com The tethered aromatic ring serves as the nucleophile, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond and close the ring. This strategy has been employed in the synthesis of various fused ring systems, such as tetrahydrodibenzo[b,d]furans. acs.org The choice of catalyst, such as polyphosphoric acid (PPA) or Lewis acids like AlCl₃, is critical for the success of the cyclization. masterorganicchemistry.com
Cycloaddition and Heterocyclic Annulation Reactions
The enone system within the molecule is a suitable dienophile for cycloaddition reactions, and the dicarbonyl functionality provides a handle for building fused heterocyclic rings.
Formation of Spiro Heterocycles
Spiro heterocycles, compounds in which two rings share a single atom, are of significant interest in medicinal chemistry. mdpi.com this compound and its derivatives serve as valuable precursors for the synthesis of these complex structures. nih.govsemanticscholar.org The formation of spirocycles can be achieved through various strategies, including cycloaddition reactions where the dicarbonyl compound acts as a dipolarophile or dienophile. nih.govresearchgate.net
For example, 1,3-dipolar cycloaddition reactions involving carbonyl ylides with 1,2-diones (a related structural motif) can lead to the formation of highly oxygenated spiro oxabicycles. researchgate.net Another approach involves multi-step sequences, such as a double Michael addition followed by reaction with dinucleophiles like urea (B33335) or hydrazine (B178648), to construct spiro-pyrimidinetriones or spiro-pyrazolidinediones. semanticscholar.org These reactions leverage the reactivity of the active methylene (B1212753) group situated between the two carbonyls, which can be functionalized to initiate the annulation sequence leading to the spirocyclic core.
Synthesis of Fused Ring Systems
The inherent reactivity of the dicarbonyl and enone functionalities within this compound and its derivatives makes them valuable precursors for the construction of a variety of fused heterocyclic systems. These reactions often proceed through condensation mechanisms, where the dicarbonyl portion reacts with binucleophilic reagents to form new rings.
The synthesis of fused pyrazole (B372694) derivatives is a prominent application. By reacting with hydrazine hydrate, the β-diketone moiety can undergo a cyclocondensation reaction to yield a fused pyrazole ring. This transformation is a well-established method for the formation of pyrazoles from 1,3-dicarbonyl compounds.
Similarly, reactions with hydroxylamine (B1172632) hydrochloride can lead to the formation of fused isoxazole (B147169) systems. The nitrogen and oxygen nucleophiles of hydroxylamine attack the two carbonyl carbons, followed by dehydration to yield the heterocyclic ring.
The construction of fused pyridine (B92270) rings can be achieved through reactions with cyanoacetamide or other activated methylene compounds in the presence of a base, following the Guareschi-Thorpe protocol. The reaction of 2-acetylcyclohexanone (B32800) with cyanothioacetamide, for instance, has been shown to produce a mixture of regioisomeric pyridinethiones, indicating that both carbonyl groups can participate in the initial condensation. This highlights the potential for forming diverse isomeric products depending on the reaction conditions and the specific derivative of this compound used.
Furthermore, the synthesis of fused quinoline (B57606) derivatives can be envisioned through reactions with anilines or other aromatic amines. For example, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a classic method for quinoline synthesis. Derivatives of this compound could potentially serve as the carbonyl component in such reactions.
The following table summarizes the types of fused ring systems that can be synthesized from β-dicarbonyl precursors, a class of compounds to which the reactivity of this compound is analogous.
| Reagent | Fused Ring System |
| Hydrazine | Pyrazole |
| Hydroxylamine | Isoxazole |
| Cyanothioacetamide | Pyridinethione |
| Anilines | Quinoline |
Tautomeric Equilibrium and Reactivity Implications (Keto-Enol, Enaminone)
Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between its keto and enol forms. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated system.
The position of the keto-enol equilibrium is significantly influenced by the solvent. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form tends to be more stable, while in polar, protic solvents, the keto form can be favored due to intermolecular hydrogen bonding with the solvent. The study of this equilibrium can be conducted using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. In ¹H NMR spectroscopy, the appearance of distinct signals for the enolic proton and the protons of the keto and enol forms allows for the quantification of the tautomeric ratio.
The enol form of this compound is a key intermediate in many of its reactions, acting as a nucleophile. The reactivity of the enol or its corresponding enolate allows for alkylation and acylation reactions at the α-carbon.
Furthermore, reaction of the β-diketone moiety with primary or secondary amines leads to the formation of enaminones. These compounds are vinylogous amides and exhibit their own unique reactivity. The nitrogen atom in the enaminone system can influence the electron density of the molecule, affecting its nucleophilic and electrophilic character. Enaminones are versatile intermediates for the synthesis of various heterocyclic compounds. They can react with electrophiles at either the nitrogen or the α-carbon, with the regioselectivity of the reaction often depending on the nature of the electrophile and the reaction conditions.
The table below illustrates the influence of solvent polarity on the keto-enol equilibrium for a representative β-diketone, acetylacetone. A similar trend would be expected for this compound.
| Solvent | Dielectric Constant | % Enol Form (for Acetylacetone) |
| Hexane | 1.88 | 92 |
| Carbon Tetrachloride | 2.24 | 81 |
| Benzene | 2.27 | 86 |
| Dioxane | 2.21 | 76 |
| Chloroform | 4.81 | 62 |
| Ethanol | 24.55 | 57 |
| Water | 80.1 | 15 |
Oxidation and Reduction Studies
The oxidation and reduction of this compound can target different functional groups within the molecule, namely the ketone carbonyls, the carbon-carbon double bond of the enone, and the acetyl group.
Oxidation:
The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents could potentially cleave the cyclohexene (B86901) ring. More selective oxidation might target the acetyl group, converting it to a carboxylic acid derivative. Epoxidation of the electron-deficient double bond of the enone system can be achieved using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions. Oxidation with selenium dioxide is a known method for the α-oxidation of ketones, which could potentially introduce a hydroxyl group or another carbonyl group adjacent to one of the existing carbonyls.
Reduction:
The reduction of this compound offers several possibilities for selective transformations. Catalytic hydrogenation can reduce the carbon-carbon double bond of the enone system, leading to the corresponding saturated diketone. Under more forcing conditions, the ketone carbonyls can also be reduced to alcohols.
Metal hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are commonly used for the reduction of ketones. In the case of this compound, NaBH₄ would be expected to selectively reduce the ketone carbonyls to hydroxyl groups. The α,β-unsaturated ketone might undergo 1,2-reduction to an allylic alcohol or 1,4-conjugate reduction to a saturated ketone, depending on the specific reagent and conditions. For instance, the Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃) is known to favor the 1,2-reduction of enones.
The following table summarizes potential oxidation and reduction reactions for this compound.
| Reaction Type | Reagent | Potential Product(s) |
| Oxidation | H₂O₂ / base | Epoxide at the C=C bond |
| Oxidation | SeO₂ | α-Diketone |
| Reduction | H₂ / Catalyst (e.g., Pd/C) | Saturated diketone |
| Reduction | NaBH₄ | Dihydroxy compound |
| Reduction | NaBH₄ / CeCl₃ (Luche reduction) | Allylic alcohol |
Advanced Spectroscopic and Structural Characterization of 2 Acetyl 5,5 Dimethylcyclohex 2 En 1 One and Its Complexes
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 2-Acetyl-5,5-dimethylcyclohex-2-en-1-one, the key vibrational modes are associated with the carbonyl groups of the cyclohexenone ring and the acetyl substituent, as well as the carbon-carbon double bond within the ring.
The presence of the conjugated enone system is expected to give rise to strong absorption bands for the C=O and C=C stretching vibrations. For comparison, in derivatives of dimedone, the C=O stretching vibrations are typically observed in the range of 1600-1700 cm⁻¹. The acetyl group introduces an additional carbonyl stretching frequency. For instance, in acetylacetone, the keto form exhibits characteristic asymmetric and symmetric ν(C=O) modes around 1728 cm⁻¹ and 1708 cm⁻¹, respectively researchgate.net. The enolic form of acetylacetone shows a characteristic ν(C=C-OH) vibration around 1604 cm⁻¹ researchgate.net. In more complex acetylated compounds, the C=O stretching vibrations of the acetyl group have been observed at frequencies as high as 1766 cm⁻¹ nih.gov. The spectrum would also feature bands corresponding to C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups.
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (ring ketone) | Stretching | 1650 - 1680 |
| C=O (acetyl) | Stretching | 1700 - 1720 |
| C=C (conjugated) | Stretching | 1600 - 1640 |
| C-H (sp³) | Stretching | 2850 - 3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. A key signal is the singlet corresponding to the three protons of the acetyl group, which has been reported to appear at δ 2.25 ppm . The two methyl groups at the C5 position are equivalent and would therefore produce a single sharp singlet. The methylene protons at C4 and C6 would likely appear as distinct signals, potentially as singlets or multiplets depending on their magnetic equivalence and any long-range coupling. The olefinic proton at C3 would resonate in the downfield region characteristic of vinylic protons. In related dimedone derivatives, the enolic proton can give a broad signal at a significantly downfield chemical shift, sometimes as high as δ 13.30 ppm, indicating strong intramolecular hydrogen bonding in the enol tautomer scispace.com.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the ring ketone and the acetyl group are expected to resonate at the most downfield chemical shifts, typically in the range of 190-210 ppm. The sp² hybridized carbons of the C=C double bond will also appear in the downfield region, usually between 100 and 150 ppm. The quaternary carbon at C5, the methylene carbons at C4 and C6, and the methyl carbons will resonate at increasingly upfield chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| CH₃ (acetyl) | Methyl | ~2.25 | ~25-30 |
| C(CH₃)₂ | Methyl | ~1.1 | ~28 |
| CH₂ (C4) | Methylene | ~2.3 | ~50 |
| CH₂ (C6) | Methylene | ~2.7 | ~40 |
| CH (C3) | Vinylic | ~6.5-7.0 | ~130-140 |
| C=O (acetyl) | Carbonyl | - | ~200-205 |
| C=O (ring) | Carbonyl | - | ~195-200 |
| C2 | Vinylic | - | ~135-145 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C₁₀H₁₄O₂ smolecule.com. The expected exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. HRMS analysis would yield a measured m/z value that is very close to this calculated exact mass, typically within a few parts per million (ppm), thus confirming the molecular formula. This technique is a standard method for the identification and quantification of acetylated compounds nih.govnih.gov.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (monoisotopic) |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated α,β-unsaturated ketone system in this compound is the primary chromophore responsible for its UV absorption. This system allows for π → π* and n → π* electronic transitions. The intense π → π* transition is expected to occur at a shorter wavelength, while the less intense n → π* transition will appear at a longer wavelength. For comparison, dimedone derivatives are known to exhibit absorption bands in the UV-Vis spectrum uobaghdad.edu.iq. The position of the absorption maximum (λmax) can be influenced by the solvent polarity.
Table 4: Expected UV-Vis Absorption for this compound
| Electronic Transition | Expected λmax Range (nm) |
|---|---|
| π → π* | 200 - 250 |
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Solid-State Molecular Conformation and Geometry
Based on the structure of dimedone, the cyclohexene (B86901) ring in this compound is expected to adopt a conformation that deviates from planarity. In dimedone, the ring atoms C4, C5, and C6 are displaced from the plane of the other ring atoms, resulting in a "sofa" or "envelope" conformation scispace.com. The bond lengths and angles would be consistent with a conjugated system, showing partial double bond character for the C2-C3 bond and the C1-O and C3-O bonds in the enol form of dimedone. The addition of the acetyl group at the C2 position would influence the local geometry and electronic distribution.
Table 5: Selected Crystallographic Data for Dimedone (as a reference)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.040(1) |
| b (Å) | 6.823(1) |
| c (Å) | 12.984(2) |
| β (°) | 116.20(1) |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
In the solid state, molecules of dimedone are linked by intermolecular hydrogen bonds to form infinite chains scispace.comresearchgate.net. The enolic hydroxyl group of one molecule acts as a hydrogen bond donor to the ketonic oxygen atom of an adjacent molecule. The O-H···O hydrogen bond length in dimedone is approximately 2.593 Å scispace.com.
Crystal Packing and Supramolecular Architecture
No crystallographic data or studies on the crystal packing and supramolecular architecture of this compound or its complexes were identified in the searched literature. Therefore, a detailed analysis of its solid-state structure, including intermolecular interactions and packing motifs, cannot be provided.
Thermogravimetric Analysis (TGA) for Thermal Stability
No publications containing thermogravimetric analysis (TGA) data for this compound or its complexes were found. Consequently, information regarding its thermal stability, decomposition patterns, and temperature-dependent mass loss is not available.
Elemental Combustion Analysis (CHN)
Specific elemental combustion analysis (CHN) data for this compound, which would provide the experimental percentages of carbon, hydrogen, and nitrogen, were not present in the reviewed scientific articles. While the theoretical elemental composition can be calculated from its chemical formula (C₁₀H₁₂O₂), experimental data to confirm its purity and composition are not available in the searched literature.
Applications of 2 Acetyl 5,5 Dimethylcyclohex 2 En 1 One in Chemical Synthesis and Materials Science
Synthetic Building Block in Heterocyclic Chemistry
The reactivity of 2-Acetyl-5,5-dimethylcyclohex-2-en-1-one lends itself to the construction of various heterocyclic systems. Its carbon skeleton can be manipulated and incorporated into more complex ring structures, including both spirocyclic and fused polycyclic systems.
Precursor for Spirocyclic Systems
Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of significant interest due to their unique three-dimensional structures. rsc.org The development of synthetic methodologies for these compounds is an active area of research. rsc.orgresearchgate.net The reaction of a ninhydrin-malononitrile adduct with ethyl 2-(alkylamino)-4-aryl-4-oxo-but-2-enoates, for example, yields complex spiro[cyclopentane-1,2'-indene] derivatives. nih.gov While direct synthesis from this compound is not detailed in the available research, its structural motifs are analogous to precursors used in spirocyclization reactions, suggesting its potential as a building block in this area.
Intermediate for Fused Polycyclic Compounds
The synthesis of fused polycyclic compounds is crucial for developing new functional molecules for materials science and medicinal chemistry. thieme.de A notable application involves a derivative, 2-acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone, which serves as a precursor for novel chalcone-naphthoquinone/hydroquinone hybrids. mdpi.com This process begins with the protection of a hydroxyl group on the precursor, followed by a Claisen-Schmidt condensation with various aromatic aldehydes to form chalcone (B49325) intermediates. These intermediates are then further reacted to yield the final fused polycyclic compounds. mdpi.com This demonstrates how the core structure can be elaborated into complex, multi-ring systems.
Ligand in Coordination Chemistry
The oxygen atoms of the ketone and acetyl groups in this compound and related β-dicarbonyl compounds can act as donor atoms, allowing them to coordinate with metal ions to form stable complexes. This chelating ability is a cornerstone of coordination chemistry.
Synthesis and Characterization of Metal Complexes
Metal complexes of β-dicarbonyl ligands are synthesized by reacting the ligand with various metal salts. rdd.edu.iqresearchgate.net For instance, complexes of Cu(II), Ni(II), and La(III) have been synthesized with derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. nih.gov The resulting complexes are characterized using a suite of analytical techniques to determine their structure and properties. These methods include elemental analysis, molar conductivity, infrared (IR) and UV-visible spectroscopy, and magnetic susceptibility measurements. rdd.edu.iqresearchgate.netnih.gov Such studies confirm the coordination of the ligand to the metal center and elucidate the geometry of the resulting complex, which can range from octahedral to square-pyramidal. rdd.edu.iqnih.gov
| Metal Ion | Ligand System | Resulting Complex Geometry | Characterization Techniques |
| Cu(II) | Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative | Octahedral | Elemental Analysis, IR, Molar Conductivity, Magnetic Susceptibility |
| Ni(II) | Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative | High-spin Octahedral | Elemental Analysis, IR, Molar Conductivity, Magnetic Susceptibility |
| Ni(II) | 4-[(2-Amino-4-phenylazo)-methyl] cyclohexane (B81311) carboxylic acid | Tetrahedral | Elemental Analysis, IR, UV-Vis, TGA, Molar Conductivity, Magnetic Susceptibility |
| Pd(II) | 4-[(2-Amino-4-phenylazo)-methyl] cyclohexane carboxylic acid | Square Planar | Elemental Analysis, IR, UV-Vis, TGA, Molar Conductivity, Magnetic Susceptibility |
| Pt(IV) | 4-[(2-Amino-4-phenylazo)-methyl] cyclohexane carboxylic acid | Octahedral | Elemental Analysis, IR, UV-Vis, TGA, Molar Conductivity, Magnetic Susceptibility |
Construction of Functional Organic Scaffolds and Frameworks
The principles of molecular self-assembly can be used to construct highly ordered, porous materials like metal-organic frameworks (MOFs) from metal ions and organic ligands. mdpi.com These materials have potential applications in areas such as gas storage and catalysis. While direct use of this compound in MOF synthesis is not prominently documented, related structures with flexible cyclohexane backbones, such as cyclohexane-1,2,4,5-tetracarboxylic acid, have been used to create novel 2D MOFs with interesting properties. nih.gov The conformational flexibility of the cyclohexane ring in such ligands can influence the final structure and properties of the framework. mdpi.com The potential for derivatization of this compound into multidentate carboxylic acid ligands suggests its possible future application in the rational design of new functional frameworks.
Precursor for Chromophores in Electro-Optic Polymer Development
This compound, a derivative of isophorone (B1672270), serves as a valuable building block in the synthesis of advanced chromophores for electro-optic (EO) polymers. The inherent structural rigidity of the isophorone unit is a key feature, as it helps to form a robust π-conjugated bridge within the chromophore. This structural characteristic is instrumental in the development of materials with significant second-order nonlinear optical (NLO) properties, which are essential for electro-optic applications.
Detailed research has focused on enhancing the performance of these isophorone-based chromophores by modifying their molecular structure. A series of NLO chromophores, designated J1–J4, were developed using the same julolidinyl-based donor and tricyanovinyldihydrofuran acceptor but with different modifications on the isophorone-derived bridge. rsc.orgrsc.org These modifications included the introduction of a silane (B1218182) group or a fluorene (B118485) site-isolation group to the bridge. rsc.orgrsc.org These alterations were designed to improve poling efficiency and increase thermal stability. rsc.orgrsc.org
The research findings for the J1-J4 series of chromophores are summarized in the table below:
| Chromophore | Modifying Group on Isophorone Bridge | Electro-Optic Coefficient (r33) at 1.31 µm (pm V⁻¹) |
| J1 | Unmodified | 143 |
| J2 | Silane Group | 201 |
| J3 | Fluorene Site-Isolation Group | 240 |
| J4 | Fluorene Site-Isolation Group and additional modification on the donor | 261 |
This table presents data on the electro-optic coefficients of a series of nonlinear optical chromophores (J1-J4) that incorporate a modified isophorone-derived bridge. The data is sourced from research published in the Journal of Materials Chemistry C. rsc.org
The progressive increase in the r33 value from J1 to J4 demonstrates the effectiveness of strategic modifications to the chromophore structure, which is built upon the this compound framework. The introduction of bulky side groups, such as the fluorene moiety, helps to reduce the strong dipole-dipole interactions between chromophores at high concentrations, leading to a more efficient poling process and ultimately a higher macroscopic electro-optic response. rsc.orgrsc.org Furthermore, the thermal stability of the chromophores was also enhanced through these modifications, with the fluorene-containing chromophore J4 showing a 24 °C higher decomposition temperature than the unmodified J1 chromophore. rsc.org This enhanced thermal stability is a crucial factor for the long-term operational reliability of electro-optic devices. mdpi.com
Exploration of Biological Activities of 2 Acetyl 5,5 Dimethylcyclohex 2 En 1 One Derivatives
Antimicrobial Activity Investigations (General Scope)
The core structure of 2-acetyl-5,5-dimethylcyclohex-2-en-1-one, a substituted cyclohexenone, is a recognized pharmacophore that has been incorporated into various molecules to explore their antimicrobial potential. Research has shown that derivatives of cyclohexanone (B45756), the saturated analog of cyclohexenone, can be used to synthesize a variety of heterocyclic compounds with significant antimicrobial properties.
For instance, the reaction of cyclohexanone derivatives with different reagents can yield fused heterocyclic systems like triazolothiadiazoles, which have demonstrated a broad spectrum of pharmacological activities, including bactericidal and fungicidal effects. ptfarm.pl Similarly, pyridine-based compounds, which can be synthesized from precursors containing a six-membered ring, have been noted for their therapeutic properties, including antimicrobial and antiviral activities. openaccessjournals.comnih.gov
Studies on 4H-pyran derivatives, which can be synthesized from precursors similar to cyclohexenones, have also revealed their potential as antimicrobial agents. A number of 2-amino-4H-pyran derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov
The following table summarizes the antimicrobial activity of some pyridine (B92270) derivatives, which represent a class of compounds that can be accessed from cyclohexenone precursors.
| Compound | Test Organism | Activity (MIC in μg/mL) |
|---|---|---|
| Substituted Mannich base 12 | B. subtilis | 6.25-12.5 |
| Substituted Mannich base 15 | S. aureus | 6.25-12.5 |
| Substituted Mannich base 16 | P. aeruginosa | 6.25-12.5 |
| Substituted Mannich base 17 | E. coli | 6.25-12.5 |
| Isonicotinic acid derivative (with Br) | Various bacteria and fungi | Reported as highly active |
| Isonicotinic acid derivative (with OCH3) | Various bacteria and fungi | Reported as highly active |
| Isonicotinic acid derivative (with Cl) | Various bacteria and fungi | Reported as highly active |
Data presented is for pyridine derivatives, which are structurally related to potential derivatives of this compound. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Anticonvulsant Activity Profiling (General Scope)
The investigation of anticonvulsant properties in compounds derived from or structurally related to this compound has focused on various heterocyclic structures. The pyrrolidine-2,5-dione ring, for example, is a known pharmacophore for anticonvulsant activity. nih.gov
Research into fused heterocyclic systems, such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, has revealed promising anticonvulsant potential. ptfarm.pl A series of these compounds were synthesized and evaluated for their anticonvulsant activity in the Maximal Electroshock Seizure (MES) test, a primary screening model for identifying compounds that prevent the spread of seizures. ptfarm.pl Several derivatives showed potent activity, comparable to the standard drugs phenytoin (B1677684) and carbamazepine. ptfarm.pl
The table below details the anticonvulsant activity of selected 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives in the MES test.
| Compound | Dose (mg/kg) | Anticonvulsant Activity (% Protection) |
|---|---|---|
| 6b | 30 | - |
| 100 | 100 | |
| 300 | 100 | |
| 6c | 30 | - |
| 100 | 100 | |
| 300 | 100 | |
| 6g | 30 | - |
| 100 | 100 | |
| 300 | 100 | |
| 6j | 30 | - |
| 100 | 100 | |
| 300 | 100 | |
| 6k | 30 | - |
| 100 | 100 | |
| 300 | 100 | |
| 6q | 30 | - |
| 100 | 100 | |
| 300 | 100 | |
| 6r | 30 | - |
| 100 | 100 | |
| 300 | 100 | |
| Phenytoin | 30 | 100 |
| 100 | 100 | |
| 300 | 100 | |
| Carbamazepine | 30 | 100 |
| 100 | 100 | |
| 300 | 100 |
Data presented is for fused heterocyclic 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives, which can be synthesized from precursors structurally related to this compound. The MES test is a standard preclinical model for evaluating anticonvulsant efficacy. A dash (-) indicates that no significant protection was observed at that dose.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
